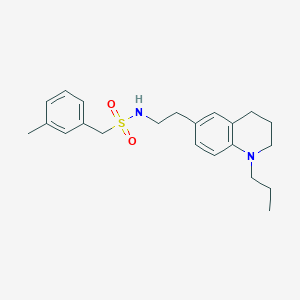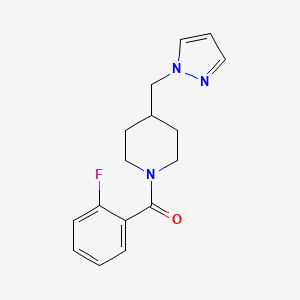
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The molecule also contains a pyrazole ring, a type of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The pyrazole and piperidine rings would contribute to the three-dimensionality of the molecule . The exact molecular structure could be determined using techniques such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Structural Exploration : A compound similar in structure, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was synthesized and evaluated for antiproliferative activity. Its structure was characterized using various spectroscopic methods, and its molecular structure is stabilized by inter and intra-molecular hydrogen bonds (Prasad et al., 2018).
Pharmacological and Biological Activities
Antimicrobial Activity : Synthesis of related compounds, such as a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, has been reported. These compounds have shown good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Central Nervous System Depressant Activity : Compounds such as (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones have demonstrated central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. Some of these compounds also showed potential antipsychotic effects (Butler, Wise, & Dewald, 1984).
Enzyme Inhibitory Activity : A study on 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, which are structurally similar, found significant in vitro enzyme inhibitory activities against various enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These findings can be relevant for further pharmacological studies related to enzyme inhibitors (Cetin et al., 2021).
Crystal Structure and Analysis
Crystal Structure Analysis : The crystal structure of compounds with similar molecular frameworks, like 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone, has been studied, providing insights into isomorphism and molecular interactions in these compounds (Swamy et al., 2013).
Synthesis and Crystal Structure Characterization : Another relevant study involves the synthesis and characterization of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone. Its structure was confirmed by X-ray diffraction, providing valuable data for understanding the structural aspects of such compounds (Cao et al., 2010).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been reported to interact with a broad range of targets These include various receptors, enzymes, and proteins involved in critical biological processes
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structural similarity to other heterocyclic compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target(s).
Biochemical Pathways
Similar compounds have been reported to influence a variety of pathways, including those involved in inflammation, cancer, and infectious diseases . The specific pathways affected by this compound would depend on its target(s).
Result of Action
Based on the reported activities of similar compounds, it may have potential therapeutic effects in various conditions, including inflammation, cancer, and infectious diseases .
Eigenschaften
IUPAC Name |
(2-fluorophenyl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c17-15-5-2-1-4-14(15)16(21)19-10-6-13(7-11-19)12-20-9-3-8-18-20/h1-5,8-9,13H,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTARIAWSFKUIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B3015412.png)
![[9a-(Hydroxymethyl)-1,3,4,6,7,9-hexahydropyrazino[2,1-c][1,4]oxazin-8-yl]-(2-chloropyridin-3-yl)methanone](/img/structure/B3015413.png)
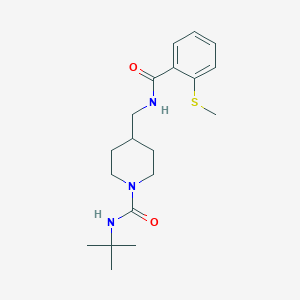
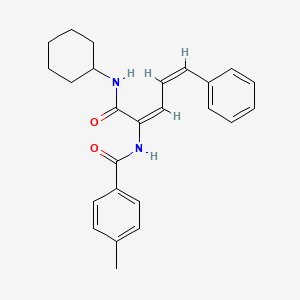
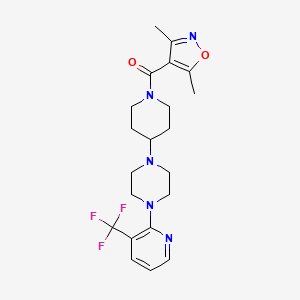
![N-(3-chlorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B3015422.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B3015423.png)


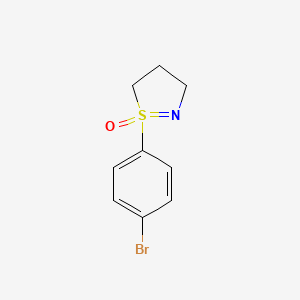

![1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3015433.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3015434.png)
